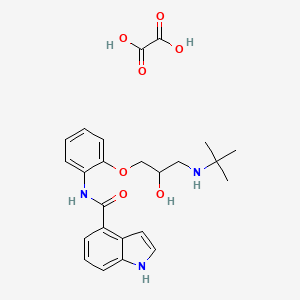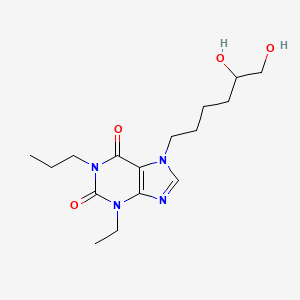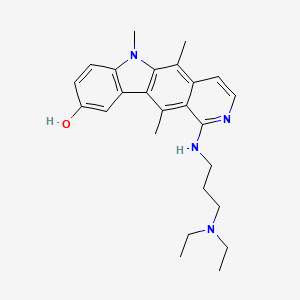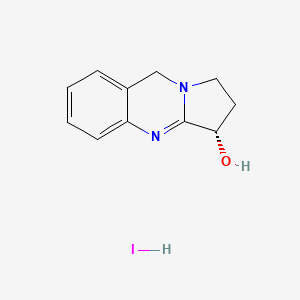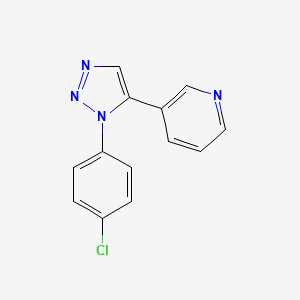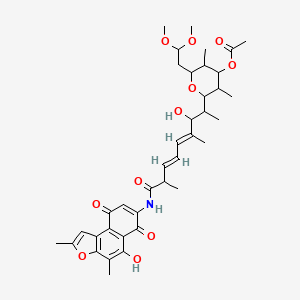
Nnal-N-oxide, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nnal-N-oxide, ®-, typically involves the oxidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction conditions often include maintaining a specific pH and temperature to ensure the selective formation of the N-oxide.
Industrial Production Methods
the principles of oxidation reactions and the use of oxidizing agents in a controlled environment would be applicable for its production .
Analyse Des Réactions Chimiques
Types of Reactions
Nnal-N-oxide, ®-, undergoes several types of chemical reactions, including:
Oxidation: Conversion of NNAL to Nnal-N-oxide.
Reduction: Nnal-N-oxide can be reduced back to NNAL under specific conditions.
Substitution: Potential substitution reactions involving the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Various reducing agents can be used to revert Nnal-N-oxide back to NNAL.
Major Products
The major products formed from these reactions include NNAL and its various metabolites, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Nnal-N-oxide, ®-, has several applications in scientific research:
Mécanisme D'action
Nnal-N-oxide, ®-, exerts its effects through its involvement in the metabolic pathways of NNK. It is formed as a detoxification product of NNAL and is less tumorigenic compared to its parent compound . The primary molecular targets include enzymes involved in the oxidation and reduction processes, such as cytochrome P450 .
Comparaison Avec Des Composés Similaires
Similar Compounds
NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone.
NNA: Nitrosamino aldehyde.
NNN: N’-nitrosonornicotine.
Uniqueness
Nnal-N-oxide, ®-, is unique due to its specific role as a detoxification product in the metabolic pathway of NNK. Unlike NNAL and NNK, which are more tumorigenic, Nnal-N-oxide, ®-, is considered less harmful and is primarily studied for its role in reducing the carcinogenic potential of tobacco-specific nitrosamines .
Propriétés
Numéro CAS |
762268-58-6 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
Clé InChI |
DKBKTKUNVONEGX-SNVBAGLBSA-N |
SMILES isomérique |
CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
SMILES canonique |
CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



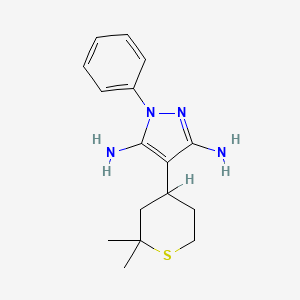


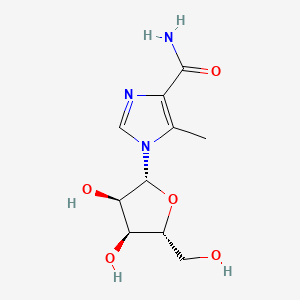

![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
